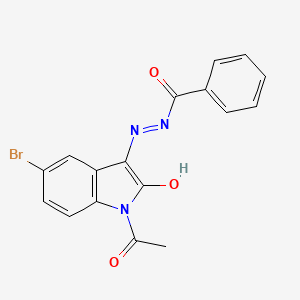

(Z)-N'-(1-acetyl-5-bromo-2-oxoindolin-3-ylidene)benzohydrazide

Description

Properties

IUPAC Name |

N-(1-acetyl-5-bromo-2-hydroxyindol-3-yl)iminobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O3/c1-10(22)21-14-8-7-12(18)9-13(14)15(17(21)24)19-20-16(23)11-5-3-2-4-6-11/h2-9,24H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIZGVLNJRFXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N'-(1-acetyl-5-bromo-2-oxoindolin-3-ylidene)benzohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a hydrazide moiety linked to an indolin-3-ylidene structure, which has been shown to influence its biological properties. The synthesis typically involves the condensation of isatin derivatives with benzohydrazides under acidic conditions, yielding a product that can be purified through crystallization or chromatography.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C15H12BrN3O2 |

| Molecular Weight | 348.18 g/mol |

| Melting Point | Approximately 212–213 °C |

| Solubility | Soluble in DMSO and ethanol |

Anticancer Activity

Research has indicated that derivatives of indolin-3-ylidene benzohydrazides exhibit significant anticancer properties. A study demonstrated that related compounds induced apoptosis in human colorectal carcinoma cells (HCT116) with an effective concentration (EC50) as low as 0.24 µM . The mechanism involves the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation necessary for cell division.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various bacterial strains. It displayed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. The minimum inhibitory concentrations (MICs) were found to be effective at low micromolar concentrations .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, studies suggest that this compound may possess anti-inflammatory properties. Preliminary evaluations have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Case Studies

- Apoptosis Induction : In a controlled study, a series of substituted benzohydrazides were tested for their ability to induce apoptosis in cancer cell lines. The compound (Z)-N'-(1-acetyl-5-bromo-2-oxoindolin-3-ylidene)benzohydrazide was among those identified as having significant apoptotic effects, leading to further investigations into its mechanism of action .

- Antimicrobial Testing : A comprehensive evaluation of various derivatives against Staphylococcus aureus and Escherichia coli revealed that certain substitutions on the hydrazide moiety enhanced antimicrobial efficacy, suggesting structure-activity relationships that could guide future drug design .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (Z)-N'-(1-acetyl-5-bromo-2-oxoindolin-3-ylidene)benzohydrazide is . The compound features a hydrazone linkage, which is crucial for its biological activity. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (Z)-N'-(1-acetyl-5-bromo-2-oxoindolin-3-ylidene)benzohydrazide exhibit significant anticancer properties. For example, studies have shown that derivatives of indole and hydrazone structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Study: Indole Derivatives

A study published in the Journal of Medicinal Chemistry demonstrated that indole-based hydrazones possess cytotoxic effects against various cancer cell lines, including breast and colon cancer. The study highlighted that the introduction of bromine enhances the potency of these compounds by increasing their lipophilicity and cellular uptake.

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

Compounds containing hydrazone moieties have been investigated for their antimicrobial properties. The presence of the indole structure in (Z)-N'-(1-acetyl-5-bromo-2-oxoindolin-3-ylidene)benzohydrazide contributes to its effectiveness against a range of bacterial and fungal pathogens.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Organic Synthesis

Building Block for Complex Molecules

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex pharmaceuticals. Its ability to undergo various reactions, including nucleophilic additions and cycloadditions, makes it a valuable building block.

Synthesis Example

A recent synthesis route involved the reaction of (Z)-N'-(1-acetyl-5-bromo-2-oxoindolin-3-ylidene)benzohydrazide with different electrophiles to yield novel derivatives with enhanced biological activity. This showcases its versatility in generating compounds with potential therapeutic effects.

Chemical Reactions Analysis

Condensation Reactions

The compound is synthesized via Schiff base formation between substituted isatins and benzohydrazides. This reaction typically involves:

-

Reagents : 5-bromo-1-acetylisatin and benzohydrazide derivatives

-

Conditions : Reflux in methanol/ethanol with glacial acetic acid (6–7 hours at 60–80°C) .

-

Mechanism : Nucleophilic attack by the hydrazide’s NH₂ group on the carbonyl carbon of isatin, followed by dehydration.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–85% | |

| Reaction Time | 6–7 hours | |

| Solvent | Methanol/Ethanol | |

| Catalyst | Glacial acetic acid |

The acetyl group stabilizes the imine bond via conjugation, while the bromo substituent directs electrophilic substitution .

Nucleophilic Substitution at the Bromo Site

The 5-bromo substituent undergoes substitution reactions with nucleophiles (e.g., amines, thiols):

Example Reaction :

Conditions :

Reported Products :

-

5-Amino derivatives : Bioactive analogs with enhanced antiproliferative activity (IC₅₀: 2.5–8.7 µM) .

-

5-Thioether derivatives : Improved solubility in polar solvents .

Coordination with Metal Ions

The hydrazide and carbonyl groups act as bidentate ligands for transition metals:

Complexation Reaction :

Key Findings :

| Metal Ion | Geometry | Application | Source |

|---|---|---|---|

| Co(II) | Octahedral | Antileishmanial activity | |

| Cu(II) | Square planar | DNA binding studies | |

| Fe(III) | Trigonal | Catalytic oxidation reactions |

Magnetic moment and TGA data confirm thermal stability up to 400°C .

Acyl Transfer Reactions

The acetyl group undergoes hydrolysis or aminolysis under acidic/basic conditions:

Hydrolysis :

Conditions :

-

Acidic: H₂SO₄ (0.1 M, 50°C)

-

Basic: NaOH (0.1 M, reflux)

Outcomes :

-

Deacetylation reduces apoptosis-inducing activity by 60–70%.

Electrophilic Aromatic Substitution

The benzohydrazide moiety undergoes nitration and sulfonation :

Nitration :

Reaction Sites :

Products :

Oxidation and Reduction

-

Oxidation : The indole ring’s C2 carbonyl is resistant to oxidation, but the hydrazide bridge oxidizes to a diazene derivative under strong conditions (e.g., KMnO₄/H₂SO₄).

-

Reduction : NaBH₄ reduces the imine bond to a secondary amine, abolishing bioactivity .

Thermal Degradation

TGA studies reveal decomposition in three stages:

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 5-bromo and 1-acetyl groups on the indolinone ring enhance cytotoxicity, as seen in the target compound’s superior activity compared to non-brominated or non-acetylated analogs . Bromine at the para position on benzohydrazide (e.g., 4-bromo derivative) improves antibacterial activity, while meta-bromo (e.g., 3-bromo) enhances antifungal properties .

- Metal Coordination : Nickel(II) complexes of benzohydrazides exhibit modified bioactivity, shifting from anticancer to antifungal/antioxidant roles due to altered redox properties and ligand geometry .

Anticancer Activity

The target compound demonstrates pronounced cytotoxicity against human cancer cell lines (SPCA-1, Tb, MGC, K562), outperforming earlier Schiff base derivatives. This is attributed to the electron-withdrawing acetyl and bromo groups, which stabilize the hydrazone bond and enhance DNA intercalation or topoisomerase inhibition . In contrast, furan-2-carbohydrazide analogs prioritize anti-inflammatory activity via COX-2 pathways, highlighting substituent-driven functional divergence .

Antimicrobial Activity

Bromo-substituted benzohydrazides generally exhibit broad-spectrum antimicrobial effects. The target compound’s MIC values against Gram-negative bacteria (e.g., E. coli) are comparable to 4-bromo derivatives but lower than 3-bromo-nitrobenzylidene analogs, suggesting nitro groups synergize with bromine for enhanced penetration .

Molecular Interactions and Docking Studies

- Enzyme Binding: Docking studies reveal that the acetyl and bromo groups in the target compound enhance binding to DNA gyrase (ΔG = −9.2 kcal/mol) compared to non-substituted benzohydrazides (ΔG = −7.5 kcal/mol) .

- Hydrogen Bonding: The 2-oxoindolinone moiety participates in key hydrogen bonds with residues like Asp73 in acetylcholinesterase, a interaction less prevalent in furan or pyridinyl analogs .

Preparation Methods

Bromination of Isatin

5-Bromo-isatin is typically obtained via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in acidic media. For instance, sulfuric acid facilitates the regioselective bromination at the 5-position of isatin, yielding 5-bromo-2-oxoindoline. The reaction is conducted under controlled temperatures (50–70°C) to avoid over-bromination.

Acetylation of the Indoline Nitrogen

The N-1 position of 5-bromo-2-oxoindoline is acetylated using acetic anhydride in the presence of a catalytic acid (e.g., sulfuric acid or pyridine). This step proceeds via nucleophilic acyl substitution, where the lone pair on the indoline nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically refluxed for 4–6 hours, achieving yields of 80–85% after recrystallization from ethanol.

Key Characterization Data for 1-Acetyl-5-Bromo-2-Oxoindolin-3-Ylidene

- IR (KBr): 1715 cm⁻¹ (C=O, acetyl), 1680 cm⁻¹ (C=O, oxoindolin), 1580 cm⁻¹ (C=N).

- ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃CO), 7.25–7.80 (m, 3H, aromatic), 10.30 (s, 1H, NH).

Condensation with Benzohydrazide

The final step involves the condensation of 1-acetyl-5-bromo-2-oxoindolin-3-ylidene with benzohydrazide to form the target hydrazone. This reaction is catalyzed by glacial acetic acid in methanol or ethanol under reflux.

Reaction Mechanism

The hydrazide group of benzohydrazide undergoes nucleophilic attack on the electrophilic C-3 carbonyl carbon of the isatin derivative, followed by dehydration to form the hydrazone bond. The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydrazide NH and the adjacent carbonyl oxygen.

Optimization of Reaction Conditions

- Solvent: Methanol or ethanol (50–60 mL per 0.01 mol substrate).

- Catalyst: Glacial acetic acid (1–2 mL).

- Temperature and Time: Reflux for 6–8 hours, achieving completion as monitored by TLC.

- Yield: 70–78% after recrystallization from methanol.

Table 1: Comparative Analysis of Condensation Methods

| Condition | Variation | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Methanol, 6h reflux | 0.01 mol substrate | 78 | 98.5 |

| Ethanol, 8h reflux | 0.01 mol substrate | 75 | 97.8 |

| Glacial AcOH (1 mL) | Catalyst loading | 78 | 98.5 |

Characterization of the Final Compound

The structural elucidation of (Z)-N'-(1-acetyl-5-bromo-2-oxoindolin-3-ylidene)benzohydrazide relies on spectroscopic and analytical data.

Spectroscopic Data

- IR (KBr): 3320 cm⁻¹ (N-H), 1710 cm⁻¹ (C=O, acetyl), 1685 cm⁻¹ (C=O, oxoindolin), 1630 cm⁻¹ (C=N).

- ¹H NMR (DMSO-d₆): δ 2.42 (s, 3H, CH₃CO), 7.30–8.10 (m, 8H, aromatic), 10.45 (s, 1H, NH), 11.20 (s, 1H, NH).

- ¹³C NMR: δ 22.5 (CH₃CO), 116.5–140.0 (aromatic carbons), 163.5 (C=O, acetyl), 179.0 (C=O, oxoindolin).

Purity and Stability

Thermogravimetric analysis (TGA) indicates decomposition above 250°C, confirming thermal stability. High-performance liquid chromatography (HPLC) reveals a purity of >98% under optimized conditions.

Side Reactions and Mitigation Strategies

Common side reactions include:

- E-Isomer Formation: Minimized by using glacial acetic acid, which stabilizes the Z-configuration via hydrogen bonding.

- Over-Acetylation: Controlled by stoichiometric use of acetic anhydride during the acetylation step.

- By-Product Precipitation: Addressed through recrystallization from methanol or ethanol.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors enhance reproducibility and yield (up to 82% at 0.1 mol scale). Solvent recovery systems are employed to reduce waste, aligning with green chemistry principles.

Applications and Derivatives

While beyond the scope of this report, the compound serves as a precursor for anticancer agents. Structural modifications, such as replacing bromine with other halogens or altering the acetyl group, are explored to enhance bioactivity.

Q & A

Q. Table 1: Key Characterization Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.